Delphinidin chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

The Biosynthetic Pathway: From Phenylalanine to Delphinidin

The journey to delphinidin begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions [1]. The following diagram maps this pathway, highlighting the crucial branching point and key steps.

Diagram of the delphinidin biosynthetic pathway. The enzyme F3'5'H (blue) defines the branch towards blue pigments [2] [3].

Dihydromyricetin (DHM) is the immediate precursor for delphinidin. The final stable pigment in the vacuole is typically a glycosylated form, such as delphinidin-3-O-glucoside [4].

Key Experimental Methods for Analysis

To study this pathway, researchers use a combination of analytical and molecular techniques. Here are some standard methodologies from recent research.

| Method Category | Protocol Examples | Key Application |

|---|---|---|

| Metabolite Analysis | Extraction: Homogenize frozen plant tissue in methanol-acid solvent. HPLC/UPLC-MS/MS: Separate and identify anthocyanins; quantify using standards like cyanidin-3-O-glucoside [2] [5]. | Identify and quantify specific delphinidin derivatives (e.g., Dp-3-O-glucoside, Dp-3-O-rutinoside) in plant tissues [5]. |

| Gene Expression Analysis | RNA-seq/Transcriptomics: Extract total mRNA, construct cDNA library, sequence, and map reads to a reference genome. qPCR: Validate expression levels of key genes (e.g., F3'5'H, DFR, ANS, UFGT) using specific primers [2] [5]. | Identify all genes expressed during pigmentation and correlate the upregulation of pathway genes with delphinidin accumulation [3] [5]. |

| Functional Characterization | Heterologous Expression: Clone genes (e.g., F3'5'H, DFR) into microorganisms like yeast to confirm enzyme activity and produce anthocyanins [6]. Transient Gene Overexpression: Introduce genetic constructs into plant cells to test if a gene increases pigment production [7]. | Verify the function of a putative enzyme in the pathway and test how transcription factors regulate the pathway [7]. |

Research Applications and Path Forward

Understanding this pathway enables several advanced applications:

- Engineering Blue Flowers: Roses naturally lacking delphinidin were genetically transformed with a F3'5'H gene from viola, leading to the first-ever blue-hued roses accumulating up to 95% delphinidin [8].

- Microbial Factories: The entire delphinidin pathway has been reconstructed in Saccharomyces cerevisiae (yeast) using genes from blueberry and eggplant, enabling de novo production of anthocyanins from glucose [6].

- Manipulating Coloration: Research shows that blue light can enhance delphinidin accumulation in purple pepper fruit by upregulating key structural genes and transcription factors via specific light-signaling pathways [5].

Future research will likely focus on optimizing these biotechnological applications and further elucidating the fine-tuning mechanisms of the pathway, such as the impact of different glycosylation and acylation patterns on color stability and hue.

References

- 1. Research Advances in the Synthesis and Regulation of Apple ... [pmc.ncbi.nlm.nih.gov]

- 2. Anthocyanins and Anthocyanin Biosynthesis Gene ... [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomics and Metabolite Analysis Reveals the ... [frontiersin.org]

- 4. MetaCyc anthocyanin biosynthesis (delphinidin 3-O- ... [vm-trypanocyc.toulouse.inra.fr]

- 5. Transcriptome analysis reveals the mechanism for blue ... [frontiersin.org]

- 6. De novo biosynthesis of anthocyanins in Saccharomyces ... [microbialcellfactories.biomedcentral.com]

- 7. Regulatory mechanism of anthocyanin biosynthesis in ... [sciencedirect.com]

- 8. Engineering of the rose flavonoid biosynthetic pathway ... [pubmed.ncbi.nlm.nih.gov]

solubility and stability of delphinidin chloride

Physicochemical Properties and Solubility

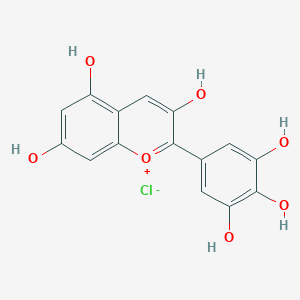

Delphinidin chloride is an anthocyanidin pigment with the molecular formula C₁₅H₁₁ClO₇ and a molecular weight of 338.70 g/mol [1] [2] [3]. Its structure features multiple hydroxyl groups, making it highly polar and soluble in specific solvents [4].

The table below summarizes key solubility data from supplier technical sheets:

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | 56.2 - 62.5 mg/mL (166.1 - 184.5 mM) [1] [2] | Recommended for preparing stock solutions. |

| Water | Soluble (exact concentration not specified) [4] | Stability in aqueous solution is highly pH-dependent. |

| In Vivo Formulation Vehicles | ~2.1 - 2.5 mg/mL [2] | See "Formulation Strategies" section for specific vehicle compositions. |

Stability Profile and Influencing Factors

This compound is inherently unstable, and its degradation is influenced by several environmental factors [5].

- pH: The compound is stable only at acidic pH (< 3) and degrades rapidly under neutral or alkaline physiological conditions [5]. In alkaline environments (pH >7), the anthocyanin structure degrades [6].

- Light: It is light-sensitive and should be protected from direct sunlight [5] [1].

- Temperature: High temperatures accelerate degradation. Solutions are recommended to be prepared fresh and used immediately [2] [6]. For solid storage, a low temperature, sealed environment away from moisture is advised [1] [2].

- Solution State: The compound is unstable in solution, and freshly prepared solutions are recommended for experiments [2].

The key factors affecting this compound's stability and the resulting consequences are summarized in the diagram below.

Experimental Handling Protocols

Stock Solution Preparation

For in vitro studies, prepare stock solutions in DMSO [1] [2].

- Weighing: Bring the vial to room temperature before opening to prevent moisture condensation. Weigh the desired amount of this compound powder.

- Dissolution: Dissolve the powder in sterile DMSO to the target concentration (e.g., 50-60 mg/mL). Sonication is recommended to aid dissolution.

- Aliquoting: Aliquot the stock solution into single-use vials.

- Storage: Store aliquots at -80°C and avoid freeze-thaw cycles. Keep away from light [1] [2].

In Vivo Formulation

Due to low bioavailability, advanced formulations are often necessary [5]. Below are two protocols for preparing stabilized formulations for animal studies, adapted from supplier recommendations [2].

Protocol 1: Suspended Solution for Oral or Intraperitoneal Administration

- Final Concentration: 2.5 mg/mL

- Procedure:

- Prepare a DMSO stock solution at 25.0 mg/mL.

- Add 100 μL of the stock solution to 900 μL of 20% SBE-β-CD in saline.

- Mix evenly until a suspension forms. This yields a final suspended solution of 2.5 mg/mL.

- Note: The 20% SBE-β-CD in saline should be prepared by dissolving SBE-β-CD powder in saline and can be stored at 4°C for one week [2].

Protocol 2: Clear Solution for Broader Administration Routes

- Final Concentration: ≥ 2.08 mg/mL

- Procedure:

- Prepare a DMSO stock solution at 20.8 mg/mL.

- Add 100 μL of the stock solution to 400 μL PEG300 and mix evenly.

- Add 50 μL Tween-80 and mix evenly.

- Add 450 μL saline to adjust the volume to 1 mL. Mix until clear [2].

Advanced Formulation Strategies

To overcome stability and bioavailability challenges, consider these advanced strategies:

- Small Extracellular Vesicles (sEVs): One study successfully loaded delphinidin into sEVs, which increased its anti-angiogenic potency by 2-fold to 100-fold across different assays by enhancing stability and delivery [5].

- Cyclodextrin Complexation: Using sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex is a proven method to create a stabilized, water-soluble powder, as used in an in vivo mouse study [7].

Critical Experimental Considerations

- Fresh Preparation is Key: The most consistent results are achieved with freshly prepared solutions [2].

- Validate Bioactivity: Due to rapid degradation, it is crucial to confirm the bioactivity of your final working solution in your specific assay system.

- Control for Vehicle Effects: When using stabilizers like cyclodextrins or high concentrations of DMSO, include appropriate vehicle controls to account for their potential biological effects.

References

- 1. | Estrogen Receptor/ERR | VEGFR | TargetMol this compound [targetmol.com]

- 2. This compound | Anthocyanidin [medchemexpress.com]

- 3. | CAS 528-53-0 | SCBT - Santa Cruz... This compound [scbt.com]

- 4. Chemistry and Pharmacological Actions of Delphinidin, a ... [frontiersin.org]

- 5. Enhancement of the Anti-Angiogenic Effects of Delphinidin ... [pmc.ncbi.nlm.nih.gov]

- 6. Anthocyanins and musculoskeletal diseases: mechanisms ... [pmc.ncbi.nlm.nih.gov]

- 7. Administration of Delphinidin to Improve Survival and ... [mdpi.com]

Comprehensive Technical Guide: Natural Sources of Delphinidin Chloride

Introduction to Delphinidin Chemistry and Significance

Delphinidin (3,3',4',5,5',7-hexahydroxyflavylium) is an anthocyanidin, a class of water-soluble flavonoids that serve as prominent pigments in various fruits and vegetables. As a natural compound, delphinidin and its derivatives have gained significant attention in pharmaceutical and nutraceutical research due to their potent antioxidant properties and diverse pharmacological activities, including anticancer, anti-inflammatory, cardioprotective, and neuroprotective effects [1]. The compound exists primarily in its glycosylated forms (anthocyanins) in nature, with delphinidin chloride representing the aglycone salt form often used in experimental settings for enhanced stability and bioavailability studies.

The chemical structure of delphinidin features a flavylium cation backbone (C6-C3-C6) consisting of two aromatic rings (A and B) and one heterocyclic ring (C). Its distinctive catechol configuration in the B ring, with hydroxyl groups at the 3' and 5' positions, contributes significantly to its enhanced electron-donating capacity and superior free radical scavenging activity compared to other anthocyanidins [1] [2]. This structural characteristic enables delphinidin to effectively neutralize reactive oxygen species (ROS) and interact with various cellular signaling proteins, forming the molecular basis for its therapeutic potential.

Natural Sources and Quantitative Profiling

Delphinidin is widely distributed in the plant kingdom, particularly in deeply pigmented fruits and vegetables. Understanding the quantitative distribution across natural sources is crucial for selecting appropriate raw materials for research and development purposes.

Table 1: Natural Sources of Delphinidin and Characterized Derivatives

| Source | Reported Delphinidin Content | Primary Derivatives Identified | Research Evidence |

|---|---|---|---|

| Eggplant (Solanum melongena) | Total anthocyanins: 5.28-978.32 µg/g DW (peel) [3] | Delphinidin-3-rutinoside (primary) [4] | Analytical quantification in 30 varieties [3] |

| Berries (Mixed genera) | Varies significantly by species [1] | Delphinidin-3-O-glucoside, Delphinidin-3-O-galactoside, Delphinidin-3-O-arabinoside [1] | Multiple phytochemical studies [1] |

| Blackcurrant (Ribes nigrum) | Not quantitatively specified in search results | Delphinidin-3-O-glucoside, Delphinidin-3-O-rutinoside [1] | Compositional analysis [1] |

| Blueberry (Vaccinium spp.) | Not quantitatively specified in search results | Delphinidin-3-O-galactoside, Delphinidin-3-O-arabinoside [1] | Compositional analysis [1] |

| Grapes (Vitis vinifera) | Not quantitatively specified in search results | Delphinidin-3-O-glucoside [1] | Compositional analysis [1] |

2.1 Eggplant as a Strategic Source

Eggplant (Solanum melongena L.) represents a particularly valuable source of delphinidin derivatives, with the peel containing substantially higher concentrations than the flesh. Research has demonstrated that eggplant by-products (peel and calyx), often discarded in industrial processing, are superb sources of bioactive compounds, particularly delphinidin-derived anthocyanins [4]. The global production of eggplant by-products was estimated at over 10 million tonnes in 2019, highlighting the significant availability of this underutilized resource [4].

Comprehensive evaluation of 30 Chinese eggplant varieties revealed considerable variation in anthocyanin content, with total anthocyanins ranging from 5.28 to 978.32 µg/g dry weight [3]. Purple eggplant varieties demonstrated significantly higher anthocyanin content compared to green varieties, with specific cultivars V28 ('E150725'), V30 ('1952'), and V16 ('Weichangqie101') showing particularly high concentrations [3]. This genetic diversity provides a valuable resource for selecting optimal varieties for research and extraction purposes.

2.2 Berry Sources with Pharmacological Relevance

Berries constitute another major source of delphinidin, with varying profiles across species. The delphinidin content in berries is influenced by numerous factors including genetic makeup, growing conditions, maturity stage, and post-harvest processing [1]. While specific quantitative data for berries was limited in the available search results, the presence of various delphinidin glycosides has been well-documented in species such as bilberry, blueberry, blackcurrant, and cranberry [1]. The glycosidic pattern varies significantly among species, which impacts the bioavailability and biological activity of the compounds.

Extraction and Isolation Methodologies

Efficient extraction of delphinidin from natural sources requires careful optimization of parameters to maximize yield while preserving the structural integrity of these labile compounds.

Table 2: Extraction Methodologies for Delphinidin from Natural Sources

| Methodology | Key Parameters | Advantages | Reported Yield/Efficiency |

|---|

| Ultrasound-Microwave Associated Extraction (UMAE) | Solid-liquid ratio: 1:20 Ethanol concentration: 80% Ultrasonic power: 340W Temperature: Controlled [5] | High efficiency Short extraction time Low energy consumption Enhanced bioactive retention [5] | 5.98 mg/g for mulberry anthocyanins [5] | | Acidified Solvent Extraction | Solvent: 1% HCl in 70% ethanol Liquid-solid ratio: 1:15 pH: 2.5 Time: 20 min [5] | Maintains anthocyanin stability Prevents oxidation Compatible with various matrices | Not specified for delphinidin | | Enzyme-Assisted Extraction | Cellulase: 79 U/mL Citric acid: 3.5% Temperature: 55°C Time: 2 hours [6] | Enhanced cell wall disruption Higher purity extracts Reduced solvent consumption | Protocol established for anthocyanins [6] |

3.1 Optimized UMAE Protocol for Anthocyanins

The UMAE technique combines the cavitation effects of ultrasound with the thermal effects of microwaves, resulting in synergistic enhancement of extraction efficiency. The optimized protocol for mulberry anthocyanins demonstrates the potential of this method [5]:

- Sample Preparation: Fresh plant material is washed, pulped, and freeze-dried to preserve labile compounds.

- Extraction Conditions: Use solid-liquid ratio of 1:20 g/mL with 80% acidified ethanol (pH 2-3) as extraction solvent.

- Power Parameters: Apply ultrasonic power of 340W with simultaneous microwave irradiation.

- Extraction Duration: Process for 20 minutes with continuous cooling to prevent thermal degradation.

- Post-Processing: Centrifuge at 5,000 rpm for 10 minutes, collect supernatant, and concentrate under vacuum.

This method has demonstrated significantly stronger scavenging capacities against DPPH·, ·OH, and ABTS· radicals compared to conventional solvent extraction, indicating better preservation of bioactive properties [5].

3.2 Purification and Isolation Techniques

Following extraction, purification is typically achieved using macroporous resins such as AB-8 or X-5, which selectively adsorb anthocyanins while removing sugars, acids, and other water-soluble impurities [5] [6]. The standard purification protocol involves:

- Adsorption: Load extract onto preconditioned resin column at flow rate of 2.0 mL/min.

- Washing: Remove impurities with 3 column volumes (CV) of deionized water.

- Elution: Recover anthocyanins with 4 CV of ethanol (80:20, v/v).

- Concentration: Dialyze and freeze-dry eluent to obtain purified anthocyanin extract.

For isolation of individual delphinidin derivatives, preparative HPLC with C18 stationary phases and gradient elution using water-methanol or water-acetonitrile mobile phases (typically with 0.1-1.0% formic or trifluoroacetic acid) is employed [1].

Analytical Characterization and Quantification

Comprehensive characterization of delphinidin extracts requires multifaceted analytical approaches to determine composition, concentration, and structural integrity.

4.1 Chromatographic Techniques

- HPLC-DAD/ESI-MS: The primary method for separation and identification of delphinidin derivatives. Typical conditions include: C18 column (250 × 4.6 mm, 5 μm), column temperature 25-35°C, mobile phase gradient of 5-95% acetonitrile in water (containing 0.1-1.0% formic acid), flow rate 0.8-1.0 mL/min, detection at 520-530 nm for anthocyanins [3] [1].

- UPLC-QTOF-MS: Provides enhanced resolution and accurate mass measurement for structural elucidation of novel derivatives and metabolites.

4.2 Spectrophotometric Assays

- Total Anthocyanin Content: Determined using pH differential method with absorbance measurement at 520 nm and 700 nm, calculated as cyanidin-3-glucoside equivalents [3].

- Antioxidant Capacity Assessment:

4.3 Structural Elucidation Methods

- NMR Spectroscopy: (^1)H and (^{13})C NMR provide definitive structural confirmation, with characteristic chemical shifts for delphinidin aglycone (e.g., H-4 resonance at δ 8.8-9.0 ppm) [1].

- Circular Dichroism: Distinguishes between stereoisomers and provides conformational information.

Biosynthetic Pathways and Genetic Regulation

Understanding the biosynthetic pathway of delphinidin provides insights for potential bioengineering approaches and quality control of plant sources.

Figure 1: Delphinidin Biosynthetic Pathway in Plants. Key enzymes: PAL (phenylalanine ammonia-lyase), C4H (cinnamate-4-hydroxylase), 4CL (4-coumaroyl CoA ligase), CHS (chalcone synthase), CHI (chalcone isomerase), F3H (flavanone 3-hydroxylase), F3'H (flavonoid 3'-hydroxylase), F3'5'H (flavonoid 3',5'-hydroxylase), DFR (dihydroflavonol 4-reductase), ANS (anthocyanidin synthase), UFGT (UDP-glucose flavonoid 3-O-glucosyltransferase).

The biosynthesis occurs in three distinct stages [7]:

- Early phenylpropanoid pathway: Conversion of phenylalanine to p-coumaroyl-CoA via PAL, C4H, and 4CL.

- Flavonoid pathway formation: Formation of the flavonoid skeleton through CHS, CHI, and F3H, leading to dihydrokaempferol.

- Delphinidin-specific modification: Hydroxylation at the 3' and 5' positions of the B ring by F3'5'H, a key enzyme determining delphinidin production, followed by reduction and oxidation steps.

The MYB-bHLH-WD40 (MBW) complex serves as the primary transcriptional regulator of this pathway, with additional modulation by WRKY and ERF transcription factors in response to environmental stimuli such as cold stress and light exposure [7].

Pharmacological Mechanisms and Research Applications

Delphinidin exhibits multifaceted pharmacological activities through complex molecular mechanisms, making it a promising candidate for drug development.

Figure 2: Multifaceted Pharmacological Mechanisms of Delphinidin. The diagram illustrates key molecular pathways through which delphinidin exerts its biological effects, including antioxidant, anticancer, and signaling modulation mechanisms.

6.1 Antioxidant Mechanisms

Delphinidin demonstrates exceptional free radical scavenging capacity, with studies showing significant activity in DPPH, ABTS, and FRAP assays [3] [1]. The catechol structure in ring B enables superior electron donation compared to other flavonoids. Additionally, delphinidin upregulates endogenous antioxidant defenses through Nrf2 activation, leading to increased expression of heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes [2].

6.2 Anticancer Activity

Delphinidin exhibits promising anticancer potential through multiple mechanisms [2]:

- Pro-apoptotic Effects: Activation of caspases-3, -8, and -9 with concomitant decrease in anti-apoptotic Bcl-2 protein expression.

- Cell Cycle Arrest: Induction of G2/M phase arrest through modulation of cyclins and cyclin-dependent kinases.

- Signal Transduction Modulation: Inhibition of critical oncogenic pathways including ERK1/2 MAPK and PI3K/AKT in various cancer cell lines.

- Anti-angiogenic Action: Downregulation of vascular endothelial growth factor (VEGF) and related pro-angiogenic factors.

- Anti-inflammatory Activity: Suppression of pro-inflammatory mediators including NF-κB and COX-2.

6.3 Bioavailability and Metabolism Considerations

Despite its promising activities, delphinidin faces challenges regarding poor bioavailability and rapid metabolism. The compound is light-sensitive and remains stable only at acidic pH (approximately pH 3), with quick degradation in physiological conditions [2]. Research indicates that delphinidin-3-O-glucoside shows better absorption compared to the aglycone form, though metabolism in biological systems requires further exploration to fully understand and optimize its therapeutic benefits [2].

Conclusion and Research Perspectives

Delphinidin from natural sources, particularly eggplant and berries, represents a promising candidate for pharmaceutical development due to its multifaceted biological activities and favorable safety profile. The comprehensive profiling of eggplant varieties provides valuable data for selecting optimal sources, while advanced extraction methodologies like UMAE offer efficient recovery of bioactive compounds.

Future research should focus on:

- Bioavailability Enhancement: Development of novel delivery systems to overcome poor absorption and rapid metabolism.

- Structure-Activity Relationships: Systematic investigation of delphinidin derivatives to optimize pharmacological properties.

- Synergistic Combinations: Exploration of delphinidin in combination with conventional therapeutics to enhance efficacy.

- Clinical Translation: Well-designed human studies to validate preclinical findings and establish therapeutic dosages.

References

- 1. Chemistry and Pharmacological Actions of Delphinidin, a ... [frontiersin.org]

- 2. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 3. A Comprehensive Evaluation of Nutritional Quality and ... [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive compounds from by-products of eggplant [sciencedirect.com]

- 5. Ultrasound‐Microwave Associated Extraction of ... [pmc.ncbi.nlm.nih.gov]

- 6. Extraction of anthocyanins [bio-protocol.org]

- 7. Comprehensive metabolomic and transcriptomic analyses ... [sciencedirect.com]

Delphinidin Chloride as a JAK-STAT3 Signaling Inhibitor: Application Notes and Experimental Protocols

Introduction to the Compound

Delphinidin chloride is a naturally occurring anthocyanidin compound, chemically known as an anthocyanidin chloride with the molecular formula C₁₅H₁₁ClO₇ and a molecular weight of 338.7 g/mol [1]. As a plant pigment responsible for purple and blue coloration in various fruits and vegetables, it is particularly abundant in berries, eggplant, roselle, and red wine [2]. The compound features a characteristic flavylium cation structure with multiple hydroxyl groups positioned at the 3,3',4',5,5',7 positions, which contributes to its potent antioxidant activity and biological functionality [2]. Delphinidin exists in both aglycone (delphinidin) and glycosylated forms (anthocyanins), with the glycosidic forms influencing its stability and bioavailability [2]. Commercial this compound typically has a purity of ≥98% and appears as a brown to black solid powder that is soluble in DMSO (56.2 mg/mL, approximately 166.1 mM) and various aqueous solvent systems [1] [3].

The primary interest in this compound in biomedical research stems from its identified role as a modulator of key signaling pathways, particularly the JAK/STAT3 and MAPK pathways [1] [3]. Research over the past two decades has revealed that this naturally occurring compound exhibits a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects [2]. Recent studies have specifically highlighted its potential as a therapeutic agent for aggressive cancer types, positioning it as a promising candidate for further development as a targeted signaling inhibitor [4].

Biological Activity Summary

Mechanism of Action

This compound exerts its biological effects through multi-targeted actions on oncogenic signaling pathways:

JAK2/STAT3 Pathway Inhibition: Delphinidin significantly reduces the phosphorylation ratios of both JAK2 and STAT3 (p-JAK2/JAK2 and p-STAT3/STAT3) in triple-negative breast cancer (TNBC) cells, leading to downstream suppression of PD-L1 expression [4]. This dual inhibition suggests delphinidin targets upstream activation events in the JAK/STAT3 signaling cascade.

Epigenetic Modulation: The compound demonstrates histone acetyltransferase (HAT) inhibitory activity, specifically inhibiting p300/CBP with an IC₅₀ of approximately 30 μM [3]. This epigenetic mechanism potentially contributes to its effects on gene expression and signaling pathway regulation.

Immune Response Modulation: In TNBC and Jurkat cell co-culture systems, delphinidine treatment enhanced CD69 expression and reactivated Jurkat cells, resulting in increased secretion of interferon-γ (IFN-γ) and tumor necrosis factor-β (TNF-β) [4]. This indicates delphinidin can reverse tumor-mediated immunosuppression by modifying the tumor microenvironment.

Additional Signaling Effects: Delphinidin also modulates the MAPKinase signaling pathway and inhibits epithelial growth factor receptor (EGFR) signaling and estrogen receptor α expression at concentrations of 1-40 μM, which associates with the induction of apoptosis and autophagy [3].

Quantitative Activity Data

Table 1: Quantitative Biological Activities of this compound

| Assay Type | Experimental System | Key Results | Reported Concentrations | Reference |

|---|---|---|---|---|

| Viability Assay | TNBC cells (CCK-8 assay) | Inhibition of cell proliferation | Effective across tested range (specific values not provided) | [4] |

| Colony Formation | TNBC cells | Reduced colony formation capacity | Effective across tested range (specific values not provided) | [4] |

| Migration Assay | TNBC cells (scratch assay) | Inhibition of cell migration | Effective across tested range (specific values not provided) | [4] |

| Protein Analysis | TNBC cells (Western blot) | Reduced p-JAK2/JAK2 and p-STAT3/STAT3 ratios | Effective across tested range (specific values not provided) | [4] |

| HAT Inhibition | p300/CBP enzymatic assay | Inhibition of histone acetyltransferase activity | IC₅₀ ≈ 30 μM | [3] |

| Solubility | In vitro formulation | Solubility in DMSO | 56.2 mg/mL (166.1 mM) | [3] |

Table 2: Pharmacological Effects of this compound in Disease Models

| Disease Context | Model System | Observed Effects | Potential Mechanisms | Reference |

|---|---|---|---|---|

| Triple-Negative Breast Cancer | TNBC cells, exosomes, co-culture with Jurkat cells | Inhibited proliferation and migration; reduced PD-L1 in exosomes; enhanced T-cell activity | JAK2/STAT3/PD-L1 pathway suppression | [4] |

| Various Cancers | Multiple cancer cell lines (implied) | Modulation of EGFR signaling, ERα expression; induction of apoptosis and autophagy | JAK/STAT3 and MAPKinase pathway regulation | [3] |

| Oxidative Stress Conditions | Endothelial cells | Vascular relaxation through nitric oxide release | Enhanced endothelial function | [3] |

Experimental Protocols

Cell-Based Assays for JAK/STAT3 Inhibition

3.1.1 Cell Viability and Proliferation Assay

Purpose: To evaluate the antiproliferative effects of this compound on cancer cells.

Materials and Reagents:

- Cancer cell lines (e.g., TNBC cell lines)

- This compound stock solution (prepared in DMSO)

- Cell Counting Kit-8 (CCK-8) or MTT assay reagents

- Complete cell culture medium

- 96-well tissue culture plates

- Microplate reader

Procedure:

- Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well in 100 μL complete medium and incub overnight to allow attachment.

- Prepare serial dilutions of this compound in complete medium to achieve final treatment concentrations (typically 0-100 μM). Maintain DMSO concentration constant (≤0.1%) across all treatments.

- Replace medium with treatment solutions and incubate cells for 24-72 hours.

- Add 10 μL CCK-8 solution to each well and incubate for 1-4 hours.

- Measure absorbance at 450 nm using a microplate reader.

- Calculate percentage viability relative to vehicle-treated controls.

Notes: Include appropriate controls (vehicle-only, positive control, blank wells). Perform experiments in triplicate with at least three biological replicates [4].

3.1.2 Colony Formation Assay

Purpose: To assess long-term clonogenic survival after this compound treatment.

Materials and Reagents:

- Cancer cell lines

- This compound stock solution

- Complete cell culture medium

- 6-well tissue culture plates

- Crystal violet staining solution (0.5% w/v in methanol)

- Phosphate buffered saline (PBS)

- Methanol

Procedure:

- Seed cells at low density (200-1000 cells/well) in 6-well plates.

- After 24 hours, treat cells with this compound at appropriate concentrations.

- Incubate cells for 10-14 days, replacing treatment media every 3-4 days.

- Once visible colonies form, aspirate media, wash with PBS, and fix cells with methanol for 10 minutes.

- Stain with crystal violet solution for 20 minutes, then gently rinse with distilled water.

- Air dry plates, image colonies, and count colonies containing >50 cells.

- Calculate percentage colony formation relative to vehicle controls.

Notes: Optimal cell density should be determined empirically for each cell line [4].

Molecular Analysis of JAK/STAT3 Signaling

3.2.1 Western Blot Analysis of Phospho-Proteins

Purpose: To evaluate the effects of this compound on JAK2/STAT3 phosphorylation and pathway activity.

Materials and Reagents:

- Treated cell pellets

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gels and electrophoresis system

- PVDF or nitrocellulose membranes

- Primary antibodies: anti-JAK2, anti-p-JAK2 (Tyr1007/1008), anti-STAT3, anti-p-STAT3 (Tyr705), anti-PD-L1

- Secondary antibodies conjugated to HRP

- Enhanced chemiluminescence (ECL) detection reagents

- Imaging system

Procedure:

- Culture and treat cells with this compound at appropriate concentrations for predetermined time points.

- Lyse cells in RIPA buffer on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

- Determine protein concentration using BCA assay.

- Separate equal protein amounts (20-40 μg) by SDS-PAGE and transfer to membranes.

- Block membranes with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

- Wash membranes with TBST (3 × 10 minutes), then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash membranes with TBST (3 × 10 minutes), then develop using ECL reagent.

- Image and quantify band intensities using densitometry software.

- Normalize phospho-protein levels to total protein levels and calculate phosphorylation ratios.

Notes: Include both positive and negative controls for pathway activation. Ensure linear range of detection for quantification [4].

3.2.2 Flow Cytometry for PD-L1 Expression

Purpose: To measure cell surface PD-L1 expression following this compound treatment.

Materials and Reagents:

- Treated cells

- Anti-PD-L1 antibody conjugated to fluorochrome

- Isotype control antibody

- Flow cytometry staining buffer (PBS with 1% BSA)

- Fixation buffer (optional)

- Flow cytometer

Procedure:

- Harvest treated cells using gentle detachment methods.

- Wash cells twice with cold flow cytometry buffer.

- Resuspend cell pellets (approximately 10⁶ cells) in 100 μL buffer containing diluted fluorochrome-conjugated anti-PD-L1 antibody or isotype control.

- Incubate for 30 minutes in the dark at 4°C.

- Wash cells twice with flow cytometry buffer.

- If necessary, fix cells with 1-4% paraformaldehyde.

- Resuspend cells in flow cytometry buffer and analyze using flow cytometer.

- Use isotype control to set negative population and calculate mean fluorescence intensity (MFI) of PD-L1 expression.

Notes: Include untreated cells and cells stimulated with IFN-γ (positive control for PD-L1 induction) as controls [4].

Signaling Pathway Explanation

The JAK/STAT3 signaling pathway represents a crucial intracellular communication cascade that transmits signals from extracellular cytokines and growth factors to the nucleus, resulting in the regulation of target gene expression [5]. In healthy cells, STAT3 activation is transient and tightly regulated; however, in cancer cells, STAT3 frequently becomes constitutively activated, promoting proliferation, survival, angiogenesis, immune evasion, and therapeutic resistance [5] [6]. The pathway is initiated when cytokines (particularly IL-6 family members) bind to their cognate receptors, resulting in the activation of receptor-associated JAK kinases. Activated JAKs phosphorylate specific tyrosine residues on the receptor cytoplasmic domains, creating docking sites for STAT3. Once recruited, STAT3 becomes phosphorylated at tyrosine 705, leading to dimerization, nuclear translocation, and DNA binding to regulate transcription of target genes including cyclin D1, Bcl-2, Bcl-xL, survivin, VEGF, and PD-L1 [5].

This compound intervenes in this oncogenic signaling cascade at multiple levels. As illustrated in the pathway diagram below, delphinidin primarily suppresses JAK2 phosphorylation and subsequent STAT3 activation, thereby reducing the transcription of STAT3-regulated genes including PD-L1 [4]. The reduction in PD-L1 expression alleviates immune suppression in the tumor microenvironment, potentially enhancing T-cell mediated antitumor immunity. Additionally, delphinidin inhibits histone acetyltransferase activity of p300/CBP, introducing an epigenetic dimension to its mechanism of action [3]. This HAT inhibitory activity may contribute to altered chromatin accessibility at STAT3-regulated genes, further modulating their expression.

Diagram 1: Mechanism of JAK/STAT3 Pathway Inhibition by this compound. This compound targets multiple steps in the JAK/STAT3 signaling cascade, including inhibition of JAK2 and STAT3 phosphorylation, as well as epigenetic modulation through histone acetyltransferase (HAT) inhibition. These actions collectively reduce expression of STAT3 target genes such as PD-L1, potentially enhancing antitumor immunity.

Research Applications and Discussion

The experimental data demonstrate that this compound possesses significant potential as a therapeutic candidate for targeting JAK/STAT3-driven malignancies, particularly triple-negative breast cancer [4]. The compound's ability to simultaneously suppress oncogenic signaling and modulate immune checkpoints represents a valuable multi-modal approach to cancer therapy. Furthermore, its natural origin and presence in dietary sources suggest a potentially favorable toxicity profile compared to synthetic inhibitors, though this requires comprehensive validation.

Recent research has revealed that this compound's effects extend beyond direct cancer cell cytotoxicity to include immunomodulatory activities. By reducing PD-L1 expression in cancer cells and their exosomes, this compound may help reverse tumor-mediated immunosuppression and enhance T-cell activity within the tumor microenvironment [4]. This is particularly relevant given the importance of immune checkpoint inhibitors in modern oncology and the ongoing search for combinatorial approaches to improve their efficacy.

The epigenetic dimension of this compound's activity through inhibition of p300/CBP histone acetyltransferase activity adds another layer to its mechanism [3]. This suggests the compound may influence gene expression patterns through chromatin modification in addition to signaling pathway inhibition, potentially leading to more sustained alterations in cancer cell behavior. This dual targeting of signaling and epigenetic regulation represents a promising therapeutic strategy worth further exploration.

From a translational perspective, future research should focus on optimizing this compound's pharmaceutical properties, including its stability, bioavailability, and tissue distribution. Combination studies with established therapies (e.g., chemotherapy, targeted agents, immunotherapy) would help position this natural product within comprehensive treatment paradigms. Additionally, identification of potential biomarkers for patient selection would facilitate more targeted clinical development.

Conclusion

This compound represents a promising naturally derived inhibitor of the JAK/STAT3 signaling pathway with demonstrated efficacy in preclinical models of aggressive cancers. Its multi-targeted mechanism of action, favorable toxicity profile, and potential immunomodulatory effects position it as an attractive candidate for further development as an anticancer agent. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's activity in various assay systems, facilitating comparative analyses across research laboratories. Future research should focus on advancing this compound through rigorous preclinical development and ultimately toward clinical translation for cancers dependent on JAK/STAT3 signaling.

References

- 1. | Delphinidin / Chloride | CAS# 528-53-0 | InvivoChem JAK STAT 3 [invivochem.com]

- 2. Frontiers | Chemistry and Pharmacological Actions of Delphinidin ... [frontiersin.org]

- 3. | Estrogen Receptor/ERR | VEGFR | TargetMol this compound [targetmol.com]

- 4. of triple-negative breast cancer growth via... Inhibition [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the STAT-3 signaling pathway in cancer and ... [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent and selective STAT3 inhibitors against ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Delphinidin Chloride-Mediated MAPK Pathway Modulation in Biomedical Research

Introduction and Biological Context

Delphinidin chloride (3,3,4,5,5,7-hexahydroxyflavylium chloride) is an anthocyanidin compound belonging to the flavonoid class of phytochemicals, widely distributed in pigmented fruits and vegetables such as blueberries, pomegranates, red grapes, and eggplants [1]. This naturally occurring polyphenol has garnered significant scientific interest due to its multifunctional biological activities, including potent antioxidant, anti-inflammatory, and anti-carcinogenic properties [1] [2]. The compound's basic molecular structure consists of a flavylium cation backbone characterized by multiple hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions, which contribute to its strong electron-donating capacity and reactive oxygen species (ROS) scavenging ability [1]. Recent research has elucidated that delphinidin's therapeutic potential extends beyond conventional antioxidant activity to include specific modulation of key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascade, which plays pivotal roles in cellular homeostasis, proliferation, differentiation, and apoptosis [3] [4].

The MAPK signaling pathway represents one of the most evolutionarily conserved signaling cascades in eukaryotic cells, functioning as a critical regulator of intracellular and extracellular signaling relevant to both genetic and epigenetic modifications [3]. This pathway comprises several distinct subfamilies, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK1-3), p38 isoforms (α, β, γ, and δ), and ERK5 [3]. MAPKs function as serine/threonine-specific protein kinases that mediate various cellular responses to diverse stimuli, including mitogens, osmotic stress, heat shock, and proinflammatory cytokines [3] [5]. Dysregulation of MAPK signaling is implicated in numerous pathological conditions, including cancer, inflammatory diseases, and metabolic disorders, making it an attractive target for therapeutic intervention [3] [5] [6]. Delphinidin's ability to modulate this pathway presents promising opportunities for developing novel treatment strategies against various diseases, particularly in oncology where MAPK dysregulation frequently drives tumor progression and therapeutic resistance [3] [1].

Table 1: Key Characteristics of this compound

| Property | Description | Research Implications |

|---|---|---|

| Chemical Class | Anthocyanidin flavonoid | Serves as natural compound template for drug development |

| Molecular Formula | C₁₅H₁₁ClO₇ | Determines solubility and reactivity characteristics |

| Molecular Weight | 338.69 g/mol | Impacts membrane permeability and bioavailability |

| Solubility | Water-soluble (as chloride salt) | Suitable for in vitro aqueous systems; challenges for in vivo delivery |

| Stability | pH-dependent; stable at pH <3, degrades at physiological pH | Requires stabilization strategies for biological applications |

| Active Metabolites | Delphinidin-3-O-glucoside, other glycosylated derivatives | Metabolic conversion affects biological activity |

Mechanisms of Action and Molecular Targets

Direct Modulation of MAPK Signaling Components

This compound exerts pleiotropic effects on MAPK signaling through multiple molecular mechanisms. In non-small cell lung cancer (NSCLC) models, delphinidin pre-treatment (5 µM for 24 hours) significantly enhanced radiation sensitivity by activating JNK/MAPK pathways while concurrently suppressing the mTOR signaling axis [4]. This coordinated modulation resulted in increased apoptotic cell death with a radiation enhancement ratio of 1.54 at the 50% lethal dose, demonstrating its potential as a radiosensitizing agent [4]. The compound's effect on JNK phosphorylation appears context-dependent, as other studies have reported inhibitory effects on different MAPK components. In T-lymphocytes from patients with cardiovascular risks, delphinidin (at concentrations ranging from 10-100 µM) significantly inhibited ERK1/2 activation following phytohemagglutinin (PHA) stimulation, thereby reducing proliferation and promoting cell cycle arrest in the G0/G1 phase [7]. This suppression of ERK1/2 signaling was accompanied by downstream cell cycle disruption, including modulation of cyclin D1- and A-dependent pathways [2].

Cross-Talk with Complementary Signaling Pathways

The MAPK pathway does not function in isolation but engages in extensive cross-talk with other signaling networks, and delphinidin appears to modulate several of these interconnected pathways simultaneously. In ovarian clear cell carcinoma models, delphinidin demonstrated significant anticancer effects through concurrent inhibition of both ERK1/2 MAPK and PI3K/AKT signal transduction cascades [1]. Similarly, in psoriasis models, a comprehensive kinome-level screening revealed that delphinidin binds directly to multiple lipid and serine/threonine kinases, including three PI3K isoforms (PIK3CG, PIK3C2B, and PIK3CA) with dissociation constants (Kd) ranging from 3.2 to 40 μM, as well as mTOR and p70S6K [8]. This multi-target binding profile enables delphinidin to simultaneously modulate both MAPK and PI3K/Akt/mTOR pathways, resulting in enhanced therapeutic efficacy against hyperproliferative skin conditions [8]. The compound's ability to engage multiple targets within interconnected signaling networks underscores its potential as a polypharmacological agent for complex diseases characterized by pathway redundancies and compensatory mechanisms.

Table 2: Quantitative Data on Delphinidin-Mediated MAPK Pathway Modulation

| Experimental System | Concentration Range | Exposure Time | Key Effects on MAPK | Downstream Outcomes |

|---|---|---|---|---|

| NSCLC (A549 cells) | 5 µM | 24 hours | ↑ JNK phosphorylation | Enhanced radiation sensitivity (ratio: 1.54), increased apoptosis |

| T-lymphocytes (Human) | 10-100 µM | 48 hours | ↓ ERK1/2 activation | Reduced proliferation, G0/G1 cell cycle arrest |

| Endothelial cells | 0.1-5 µg/mL | 24-48 hours | ↓ p38 phosphorylation | Inhibition of capillary-like formation, reduced angiogenesis |

| Ovarian cancer (ES2 cells) | 10-50 µM | 24-72 hours | ↓ ERK1/2 phosphorylation | Suppressed proliferation, induced apoptosis |

| Psoriasis models | 50 µM (in vitro) | Variable | Modulation via PI3K/mTOR | Reduced hyperproliferation, improved differentiation |

Experimental Protocols

In Vitro Assessment of MAPK Modulation

Protocol 3.1.1: Delphinidin Treatment and Radiation Sensitivity in NSCLC Cells

Cell Culture and Reagents: Maintain A549 human NSCLC cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Prepare this compound stock solution at 10 mM in DMSO and store at -20°C protected from light. Perform serial dilutions in cell culture medium to achieve final working concentrations, ensuring DMSO concentration does not exceed 0.1% (v/v) in any treatment [4].

Treatment Protocol: Seed cells in appropriate culture vessels at a density of 1 × 10⁴ cells/cm² and allow to adhere for 24 hours. Pre-treat cells with sub-cytotoxic concentration of delphinidin (5 µM) for 24 hours prior to irradiation. Perform γ-ray irradiation using a clinical linear accelerator (e.g., VARIAN linear accelerator) at room temperature with a dose rate of 4 Gy/min. Apply radiation doses ranging from 1-20 Gy based on experimental requirements. Following irradiation, replace with fresh culture medium and incubate for specified time points based on assay requirements [4].

Clonogenic Survival Assay: After treatments, trypsinize cells and seed into 6-well plates at densities of 200-10,000 cells/well depending on expected survival fraction. Incubate cells for 7-14 days to allow colony formation. Fix colonies with pure methanol for 20 minutes at room temperature and stain with Wright's stain or 0.5% crystal violet for 30 minutes. Count colonies containing >50 cells using an automated colony counter or manual microscopy. Calculate plating efficiency and survival fractions normalized to untreated controls. Determine radiation enhancement ratio as the ratio of radiation dose parameters for delphinidin-treated versus control cells [4].

Protocol 3.1.2: MAPK Phosphorylation Analysis by Western Blot

Protein Extraction and Quantification: Following delphinidin treatments, wash cells twice with ice-cold PBS and lyse using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Incubate lysates on ice for 30 minutes with intermittent vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant and quantify protein concentration using BCA assay according to manufacturer's protocol [4] [7].

Immunoblotting Procedure: Separate 30-50 μg of total protein by 10% SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), phospho-JNK (Thr183/Tyr185), phospho-p38 (Thr180/Tyr182), total ERK1/2, total JNK, and total p38 (all typically at 1:1000 dilution) overnight at 4°C. Include GAPDH or β-actin as loading controls. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 2 hours at room temperature. Detect signals using enhanced chemiluminescence reagent and visualize with a digital imaging system. Perform densitometric analysis using ImageJ or similar software to quantify band intensities [4] [7].

Methodologies for Mechanistic Studies

Protocol 3.2.1: Intracellular Calcium Signaling and MAPK Activation

Calcium Imaging: Load T-lymphocytes or other relevant cell types with 5 μM Fura-2 AM in physiological salt solution (PSS) for 45 minutes at 37°C. After loading, wash cells twice and resuspend in fresh PSS. Measure intracellular Ca²⁺ concentrations using a fluorescence microscope or plate reader with alternating excitation at 340 and 380 nm and emission detection at 510 nm. Calculate ratio values (F340/F380) and convert to [Ca²⁺]i using calibration parameters. Assess store-operated calcium entry (SOCE) by first depleting intracellular stores with thapsigargin (1 μM) in Ca²⁺-free solution, then adding CaCl₂ (2 mM) to initiate extracellular Ca²⁺ influx. Treat cells with delphinidin (10-100 μM) before or during stimulation to evaluate its effects on calcium signaling [7].

NFAT and HDAC Activity Assays: For NFAT activation assessment, transfert cells with NFAT-responsive luciferase reporter constructs using appropriate transfection reagents. After 24 hours, treat cells with delphinidin in the presence or absence of activators (e.g., PHA for T-cells). Measure luciferase activity using a commercial kit according to manufacturer's instructions. For HDAC activity, prepare nuclear extracts using commercial kits and assess deacetylase activity fluorometrically with HDAC-specific substrates (e.g., Ac-Lys-AMC). Include trichostatin A (TSA) as a positive control inhibitor [7].

Therapeutic Applications and Implications

Oncology and Cancer Therapeutic Resistance

The modulation of MAPK signaling by delphinidin has significant implications for overcoming therapeutic resistance in oncology. In breast cancer models, flavonoids including delphinidin have demonstrated capacity to reverse chemoresistance by interacting with ERK, JNK, p38, and ERK5 pathways within the MAPK signaling cascade [3]. This is particularly relevant for triple-negative breast cancer (TNBC), which is characterized by aggressive disease course, early metastasis, and frequent development of drug resistance [3]. The ability of delphinidin to suppress phosphorylation and activation of MAPK components inhibits tumor cell survival pathways that would otherwise confer resistance to conventional chemotherapeutic agents such as taxanes, anthracyclines, and platinum-based drugs [3]. Furthermore, in malignant mesothelioma models characterized by Hippo pathway alterations, compensatory MAPK pathway activation has been identified as a key mechanism of resistance to targeted therapies, suggesting potential for combination approaches incorporating MAPK modulators like delphinidin [6]. The intersection between Hippo and MAPK pathways represents a promising therapeutic avenue where delphinidin-based interventions could potentially mitigate resistance mechanisms.

Inflammatory and Cardiovascular Conditions

Beyond oncology, delphinidin's MAPK modulatory activity extends to inflammatory and cardiovascular pathologies. In T-lymphocytes from patients with metabolic syndrome, delphinidin significantly reduced proliferation and pro-inflammatory differentiation by inhibiting Ca²⁺ signaling, HDAC and NFAT activation, and ERK1/2 phosphorylation [7]. This multi-target immunomodulatory effect suggests potential applications for managing chronic inflammation associated with obesity and cardiovascular risks. Additionally, delphinidin has demonstrated anti-angiogenic properties in endothelial cell models by inhibiting various stages of angiogenesis including proliferation, migration, and capillary-like formation through interference with VEGFR2 signaling, MAPK activation, and PI3K pathways [2]. These anti-angiogenic effects are particularly relevant for pathological conditions characterized by excessive vascularization, including cancer and certain retinal diseases. The compound's impact on p38 MAPK signaling further supports its potential utility in regulating inflammatory responses, as p38 is a well-established mediator of cellular stress and inflammation [5].

Technical Considerations and Limitations

Bioavailability and Formulation Challenges

A significant challenge in translating delphinidin's MAPK modulatory effects into clinical applications is its limited bioavailability and stability. Delphinidin is light-sensitive and remains stable only at acidic pH (pH <3), rapidly degrading under physiological conditions [1] [2]. Additionally, the compound is poorly absorbed systemically, with studies detecting only low plasma concentrations of delphinidin and its conjugated metabolites following oral administration [2]. To address these limitations, researchers have developed innovative delivery strategies including small extracellular vesicle (sEV) encapsulation. This approach has demonstrated remarkable improvement in delphinidin efficacy, with sEV-loaded delphinidin showing 2-fold increased potency for endothelial proliferation inhibition, 10-fold enhancement for endothelial nitric oxide production, and 100-fold improvement in inhibiting capillary-like formation compared to free delphinidin [2]. Other potential formulation strategies include structural modifications such as glycosylation, acylation, and methylation to enhance stability and bioavailability [1]. Researchers should carefully consider these delivery challenges when designing experiments and interpreting results, particularly for in vivo studies.

Experimental Design and Interpretation

Visualization of Signaling Pathways and Experimental Workflows

Delphinidin-Mediated MAPK Modulation Pathways

Figure 1: Delphinidin-Mediated MAPK Signaling Modulation Network. This diagram illustrates the complex interplay between this compound and MAPK pathway components, highlighting multi-level regulation and cross-talk with complementary signaling pathways.

Experimental Workflow for MAPK Modulation Studies

Figure 2: Comprehensive Workflow for Investigating Delphinidin-Mediated MAPK Modulation. This experimental pipeline outlines key stages from preparation through interpretation for studying delphinidin's effects on MAPK signaling and therapeutic applications.

Conclusion

References

- 1. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 2. Enhancement of the Anti-Angiogenic Effects of Delphinidin ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the MAPK signaling pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. Delphinidin enhances radio-therapeutic effects via ... [pmc.ncbi.nlm.nih.gov]

- 5. Natural products modulating MAPK for CRC treatment [frontiersin.org]

- 6. Cooperation between the Hippo and MAPK pathway ... [nature.com]

- 7. Estrogen receptor α/HDAC/NFAT axis for delphinidin ... [nature.com]

- 8. Dual Inhibition of PI3K/Akt and mTOR by the Dietary ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Delphinidin Chloride-Induced Apoptosis in Cancer Cells

Introduction to Delphinidin Chloride: Chemical and Biological Properties

This compound (CAS 528-53-0) is an anthocyanidin plant pigment widely present in pigmented fruits and vegetables such as blueberries, pomegranates, black grapes, eggplants, and dark berries. With a molecular weight of 338.7 and molecular formula of C15H11ClO7, this natural compound exhibits potent antioxidant properties and has demonstrated significant anticancer activities across various cancer cell lines. [1] Delphinidin belongs to the flavonoid family, characterized by a diphenylpropane-based structure featuring multiple hydroxyl groups that confer its strong electron-donating capacity and reactive oxygen species (ROS) scavenging activity. [2] [3] The compound's cardiac toxicity protection, anti-inflammatory effects, and hypoglycemia management potential have also been documented, though its apoptotic induction in cancer cells represents one of its most promising therapeutic applications. [4]

The structural configuration of delphinidin features a flavylium cation composed of two benzoyl rings (A and B) separated by a heterocyclic ring (C), with hydroxyl substitutes at both R1 and R2 positions. [5] This specific arrangement, particularly the presence of 3 hydroxyl groups on its B ring, makes its oxidative biological effect stronger compared to other flavonoid compounds such as cyanidin and malvidin. [6] The presence of numerous electron donor atoms enables delphinidin to function as a potent antioxidant by scavenging reactive oxygen species, while also facilitating interactions with various cellular proteins and signaling molecules that trigger apoptotic pathways in malignant cells. [3]

Comprehensive Mechanisms of Apoptosis Induction

Molecular Pathways of Programmed Cell Death

The pro-apoptotic effects of this compound are mediated through multiple interconnected signaling pathways that converge to induce programmed cell death in cancer cells:

Mitochondrial Apoptosis Pathway: Delphinidin treatment promotes mitochondrial membrane permeabilization, leading to the activation of caspase-9 and subsequent executioner caspases including caspase-3 and caspase-7. This intrinsic apoptotic pathway is characterized by Bax upregulation and Bcl-2 downregulation, creating an imbalance that favors cytochrome c release and apoptosome formation. [6] [5] The resulting caspase activation cascade ultimately leads to DNA fragmentation and cellular dismantling, hallmarks of apoptotic cell death. [2]

Death Receptor Pathway: In certain cancer cell types, delphinidin activates caspase-8 initiation, which can directly activate executioner caspases or amplify the mitochondrial pathway through Bid cleavage. This extrinsic apoptotic activation has been particularly observed in LNCaP prostate cancer cells, where delphinidin treatment significantly increased caspase-8 expression levels. [2]

Cell Cycle Arrest: Beyond direct apoptosis induction, delphinidin exerts anti-proliferative effects through cell cycle interruption. In HER-2-positive breast cancer cell lines (MDA-MB-453 and BT-474), delphinidin induced G2/M phase arrest by inhibiting the protein expression levels of cyclin B1 and Cdk1. [6] Similarly, in human colon cancer cells, delphinidin treatment resulted in G2/M phase accumulation while simultaneously upregulating caspases 3, 8, and 9. [3]

Epigenetic Regulation and HDAC Inhibition

Emerging research has revealed that this compound functions as an epigenetic modulator through its inhibition of histone deacetylase (HDAC) activity, particularly targeting HDAC3 cleavage in a caspase-dependent manner:

- In human prostate cancer LNCaP cells (wild-type p53), delphinidin treatment induced caspase-mediated HDAC3 cleavage, resulting in p53 acetylation and stabilization. This epigenetic modification abrogates MDM2-mediated ubiquitination and degradation of p53, leading to its accumulation and transcriptional activation of pro-apoptotic target genes. [2]

- The stabilized p53 protein subsequently transcriptionally upregulates pro-apoptotic genes including Bax and p21, while simultaneously downregulating various anti-apoptotic genes. [2] This epigenetic mechanism provides a novel dimension to delphinidin's multifaceted approach to cancer cell apoptosis induction, particularly in malignancies retaining wild-type p53 function.

Additional Anticancer Activities

Beyond direct apoptosis induction, this compound exhibits several complementary anticancer activities:

- Anti-metastatic Effects: Delphinidin functions as a potent hyaluronidase inhibitor, preventing the degradation of high molecular weight hyaluronic acid (HMW-HA) to low molecular weight fragments (LMW-HA). [7] This inhibition results in accumulation of HMW-HA, which creates a tumor-suppressive microenvironment that reduces cancer cell migration and invasion capacity. [7]

- Anti-angiogenic Properties: Delphinidin inhibits PDGF(AB)-induced VEGF release in vascular smooth muscle cells by preventing activation of p38 MAPK and JNK pathways, thereby suppressing tumor angiogenesis. [1] This anti-angiogenic effect limits the nutrient and oxygen supply to growing tumors, indirectly promoting cancer cell death.

- Radiation Sensitization: In non-small cell lung cancer (NSCLC) cells, delphinidin pretreatment enhanced radiation-induced apoptotic cell death by suppressing mTOR pathway activity and activating JNK/MAPK signaling. [8] This combination approach yielded a radiation enhancement ratio of 1.54 at the 50% lethal dose, indicating significant radiosensitizing potential. [8]

Table 1: Key Signaling Pathways Modulated by this compound in Cancer Cells

| Pathway | Effect | Biological Outcome | Cancer Models |

|---|---|---|---|

| MAPK Signaling | Inhibits ERK, activates JNK | Pro-apoptotic | Breast, Lung, Prostate |

| NF-κB Pathway | Suppresses DNA binding | Anti-inflammatory, Pro-apoptotic | Breast, Prostate |

| PI3K/Akt/mTOR | Inhibits phosphorylation | Autophagy induction, Radiosensitization | Lung, Ovarian |

| p53 Signaling | Stabilizes via acetylation | Cell cycle arrest, Apoptosis | Prostate |

| Hyaluronidase | Inhibits enzymatic activity | Anti-metastatic | Breast, Prostate, Melanoma |

Visualizing Apoptotic Signaling Pathways

The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in cancer cells:

Diagram 1: this compound induces apoptosis in cancer cells through multiple interconnected pathways including epigenetic regulation, signaling pathway modulation, mitochondrial apoptosis activation, and cell cycle arrest. Key steps include HDAC3 inhibition leading to p53 stabilization, NF-κB and ERK inhibition combined with JNK activation, Bax/Bcl-2 imbalance triggering cytochrome c release, and cell cycle arrest at G2/M phase. These pathways converge on caspase-3/7 activation and PARP cleavage, executing apoptotic cell death.

Quantitative Data Summary

Cytotoxicity Across Cancer Cell Lines

This compound exhibits dose-dependent cytotoxicity across various cancer cell types, with potency varying significantly based on cancer origin and molecular subtypes:

Table 2: Cytotoxicity Profile of this compound Across Cancer Cell Lines

| Cancer Type | Cell Line | IC50 / Effective Concentration | Experimental Conditions | Key Findings |

|---|---|---|---|---|

| Breast Cancer | HER-2-positive MDA-MB-453 | 20-80 µM (48h treatment) | CCK-8 assay | G2/M phase arrest, mitochondrial apoptosis [6] |

| Breast Cancer | HER-2-positive BT-474 | 20-80 µM (48h treatment) | CCK-8 assay | Cyclin B1/CDK1 inhibition, caspase activation [6] |

| Prostate Cancer | LNCaP (p53 wild-type) | 100-150 µM (24h treatment) | Cell viability assay | Caspase-dependent apoptosis, HDAC3 cleavage [2] |

| Prostate Cancer | PC-3 | Dose-dependent growth inhibition | Not specified | NF-κB DNA binding inhibition [5] |

| Lung Cancer | A549 (NSCLC) | 5 µM (sub-cytotoxic for radiation sensitization) | MTT assay, clonogenic assay | Enhanced radiation response (enhancement ratio: 1.54) [8] |

| Ovarian Cancer | ES2 (clear cell carcinoma) | Effective inhibition | Not specified | ERK1/2 MAPK and PI3K/AKT inhibition [3] |

| Colon Cancer | HT29 | Protective effect against menadione-induced DNA damage | DNA damage assays | Antioxidative effect, reduced hydrogen peroxide [3] |

Mechanistic Data Summary

The multifaceted mechanism of this compound is reflected in its modulation of diverse molecular targets:

Table 3: Molecular Targets and Mechanistic Effects of this compound

| Target/Pathway | Effect | Experimental Evidence | Biological Consequence |

|---|---|---|---|

| Caspase-3/7 | Activation ↑ | Western blot, activity assays | 2-3 fold increase in cleavage/activity [6] [2] |

| Caspase-8 | Activation ↑ | Western blot analysis | Initiation of extrinsic apoptosis [2] |

| Caspase-9 | Activation ↑ | Western blot analysis | Mitochondrial pathway initiation [5] |

| PARP-1 | Cleavage ↑ | Western blot | DNA repair disruption, apoptosis promotion [2] |

| Bax/Bcl-2 Ratio | Increased | Protein expression analysis | Mitochondrial membrane permeabilization [6] [5] |

| Cyclin B1/CDK1 | Downregulation ↓ | Protein expression analysis | G2/M cell cycle arrest [6] |

| p53 | Acetylation/stabilization ↑ | Immunoprecipitation, Western blot | Transcriptional activation of pro-apoptotic genes [2] |

| NF-κB DNA Binding | Inhibition ↓ | EMSA, Western blot | Reduced anti-apoptotic signaling [6] [5] |

| ERK Phosphorylation | Inhibition ↓ | Western blot analysis | Reduced proliferative signaling [6] |

| JNK Phosphorylation | Activation ↑ | Western blot analysis | Stress pathway signaling, apoptosis [6] |

| HYAL1/HYAL2 | Inhibition ↓ | Fluorescence polarization assay | Increased HMW-HA, reduced metastasis [7] |

| HDAC3 Activity | Inhibition ↓ | HDAC activity assay | p53 acetylation, epigenetic modulation [2] |

Experimental Protocols

Cell Culture and Treatment Protocol

Purpose: To establish standardized conditions for culturing and treating cancer cell lines with this compound for apoptosis studies.

Materials:

- This compound (CAS 528-53-0, purity ≥95%)

- Cancer cell lines of interest (e.g., MDA-MB-453, BT-474, LNCaP, A549)

- Appropriate cell culture media (RPMI-1640, L-15, etc.)

- Fetal bovine serum (FBS), penicillin/streptomycin

- Dimethyl sulfoxide (DMSO)

- Cell culture flasks/plates, CO2 incubator

Procedure:

- Cell Culture Maintenance: Culture HER-2-positive breast cancer cell lines MDA-MB-453 in L-15 medium and BT-474 in RPMI-1640 medium, both supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO2. [6]

- Delphinidin Preparation: Prepare 80 mM stock solution of this compound in DMSO. Aliquot and store at -20°C protected from light. [6]

- Treatment Preparation: Dilute stock solution in culture medium to achieve working concentrations (typically 10-160 μM). Ensure final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control with 0.1% DMSO. [6]

- Cell Treatment: Seed cells in appropriate culture vessels and allow to adhere overnight. Treat cells at 60-70% confluence with delphinidin-containing media for specified durations (typically 24-48 hours). [6] [2]

- Post-treatment Processing: Harvest cells for downstream analyses including viability assays, apoptosis detection, protein extraction, or RNA isolation.

Technical Notes:

- Due to light sensitivity, perform delphinidin preparation and treatment steps under reduced light conditions.

- Include appropriate controls: vehicle control (0.1% DMSO), positive control for apoptosis (e.g., staurosporine), and blank wells without cells.

- Optimize seeding density based on cell growth rate and experiment duration to prevent overconfluence.

Cytotoxicity Assessment (CCK-8 Assay)

Purpose: To evaluate this compound-induced cytotoxicity and determine IC50 values.

Materials:

- Cell Counting Kit-8 (CCK-8)

- 96-well microtiter plates

- Microplate reader capable of measuring 450 nm absorbance

Procedure:

- Seed cells in 96-well plates at 1×10^4 cells per well and incubate for 24 hours. [6]

- Treat cells with this compound at different concentrations (e.g., 10, 20, 40, 80, 160 μM) or vehicle control for 48 hours. Include blank wells with media only.

- Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C. [6]

- Measure absorbance at 450 nm using a microplate reader.

- Calculate cell viability: % Viability = [(Atreatment - Ablank)/(Acontrol - Ablank)] × 100

- Determine IC50 values using non-linear regression analysis in statistical software (e.g., SPSS, GraphPad Prism).

Technical Notes:

- Perform experiments with at least six replicates per condition.

- Ensure CCK-8 incubation time is consistent across all wells.

- Avoid bubble formation during pipetting, as this can interfere with absorbance readings.

Apoptosis Detection via Annexin V Staining

Purpose: To quantify apoptosis induction by this compound using Annexin V/propidium iodide staining.

Materials:

- Annexin V-FITC apoptosis detection kit

- Propidium iodide solution

- Flow cytometer or fluorescence microscope

- Binding buffer

- 12-well or 6-well culture plates

Procedure:

- Seed cells in 12-well plates at 1×10^6 cells per well and treat with this compound for 24 hours. [8]

- Harvest cells using trypsin-EDTA and wash twice with cold PBS.

- Resuspend cells in 1× binding buffer at 1×10^6 cells/mL.

- Transfer 100 μL cell suspension to flow cytometry tubes.

- Add 5 μL Annexin V-FITC and 5 μL propidium iodide, then incubate for 15 minutes at room temperature in the dark.

- Add 400 μL 1× binding buffer to each tube and analyze within 1 hour using flow cytometry.

- Analyze data to determine percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Technical Notes:

- Include unstained controls for fluorescence compensation.

- Process samples immediately after staining for accurate results.

- Use appropriate positive control (e.g., cells treated with 1 μM staurosporine for 4 hours).

Western Blot Analysis for Apoptotic Markers

Purpose: To detect changes in apoptosis-related protein expression and activation following this compound treatment.

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gel electrophoresis system

- PVDF or nitrocellulose membranes

- Enhanced chemiluminescence (ECL) detection reagents

- Primary antibodies: cleaved caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2, p53, phospho-JNK, phospho-ERK, GAPDH

- HRP-conjugated secondary antibodies

Procedure:

- Treat cells with this compound for specified durations, then harvest and lyse in RIPA buffer. [6] [2] [8]

- Determine protein concentration using BCA assay.

- Separate 30-50 μg protein per sample by SDS-PAGE and transfer to membranes. [8]

- Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies (1:1000 dilution) overnight at 4°C. [8]

- Wash membranes and incubate with HRP-conjugated secondary antibodies (1:2000-5000) for 2 hours at room temperature. [8]

- Detect signals using ECL reagent and visualize using chemiluminescence imaging system.

- Normalize target protein bands to loading control (GAPDH or β-actin) and quantify using image analysis software.

Technical Notes:

- Include positive controls for antibody validation when possible.

- Optimize antibody concentrations and exposure times for optimal signal-to-noise ratio.

- Strip and reprobe membranes carefully when analyzing multiple targets.

Application Notes

Radiation Sensitization Protocol

This compound demonstrates significant radiation-enhancing properties in non-small cell lung cancer (NSCLC) cells, making it a promising candidate for combination therapy with radiotherapy:

- Pretreatment Protocol: Treat A549 NSCLC cells with sub-cytotoxic concentration (5 μM) of this compound for 24 hours prior to γ-ionizing radiation exposure. [8]

- Radiation Conditions: Perform γ-ray irradiation at room temperature with 6 MV linear accelerators at 4 Gy/min. Typical doses range from 1-20 Gy depending on experimental endpoint. [8]

- Mechanistic Basis: The radiation sensitization effect correlates with mTOR pathway suppression, JNK/MAPK pathway activation, and enhanced autophagy induction. Combined treatment results in significantly higher apoptotic cell death compared to either treatment alone. [8]

- Experimental Assessment: Evaluate radiation enhancement using clonogenic survival assays. The radiation enhancement ratio (RER) can be calculated as the ratio of dose parameters for radiation alone versus radiation with delphinidin pretreatment. Delphinidin achieved an RER of 1.54 at the 50% lethal dose in A549 cells. [8]

Metastasis Inhibition Applications

The anti-metastatic activity of this compound stems from its potent inhibition of hyaluronidase, resulting in accumulation of high molecular weight hyaluronic acid (HMW-HA) that creates a tumor-suppressive microenvironment:

- Hyaluronidase Inhibition: Delphinidin directly inhibits HYAL1 and HYAL2 enzymes, preventing degradation of HMW-HA to low molecular weight fragments that promote angiogenesis and metastasis. [7]

- In Vivo Efficacy: In mouse models, delphinidin treatment (50-100 mg/kg, intraperitoneal injections three times weekly for 3 weeks) significantly suppressed melanoma metastasis without adverse effects. [7]

- Migration/Invasion Assays: Assess anti-metastatic potential using Transwell migration and Matrigel invasion assays with breast, prostate, and melanoma cancer cells. Treat cells with 10-40 μM this compound for 24-48 hours before assessment. [7]

- HMW-HA Detection: Evaluate hyaluronidase inhibition by extracting HA from delphinidin-treated cell cultures and analyzing size distribution via agarose gel electrophoresis. Delphinidin treatment results in dose-dependent increase in HMW-HA (4000-600 kD). [7]

The following workflow illustrates the experimental approach for evaluating this compound's antimetastatic potential:

Diagram 2: Experimental workflow for evaluating this compound's antimetastatic potential, beginning with high-throughput screening using fluorescence polarization to identify hyaluronidase inhibition, followed by in vitro validation through migration/invasion assays and HA size analysis, and culminating in in vivo metastasis models using mouse xenografts to confirm therapeutic efficacy.

References

- 1. | CAS 528-53-0 | SCBT - Santa Cruz... This compound [scbt.com]

- 2. Delphinidin induces apoptosis via cleaved HDAC3- ... [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer potential of delphinidin and its derivatives [link.springer.com]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Delphinidin and Its Glycosides' War on Cancer [pmc.ncbi.nlm.nih.gov]

- 6. Oncology Letters is an international journal devoted to Experimental... [spandidos-publications.com]

- 7. Hyaluronidase inhibitor delphinidin inhibits cancer ... [nature.com]

- 8. Delphinidin enhances radio-therapeutic effects via ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Delphinidin Chloride as an EGFR Inhibition Agent for Cancer Research

Introduction to Delphinidin as an EGFR Inhibition Agent

Delphinidin is a naturally occurring anthocyanidin belonging to the flavonoid family, abundantly present in various pigmented fruits and vegetables such as berries, eggplants, pomegranates, and dark grapes. This compound has attracted significant scientific interest due to its potent biological activities, particularly its anti-cancer properties through multiple molecular mechanisms. Among these mechanisms, the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway has emerged as a promising target for cancer therapeutic development. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation, and its overexpression or aberrant activation is frequently associated with various cancers, including lung, breast, and colorectal cancers.

Research has demonstrated that delphinidin acts as a multi-targeted inhibitor of receptor tyrosine kinases, including EGFR and VEGFR2, making it a valuable compound for investigating signaling pathways in cancer biology [1] [2]. Unlike synthetic EGFR inhibitors that often target single pathways, delphinidin offers the advantage of modulating multiple interconnected pathways simultaneously, potentially leading to more comprehensive anti-cancer effects. The compound has shown efficacy in both in vitro and in vivo models, inhibiting cancer cell proliferation, inducing apoptosis, and suppressing angiogenesis and metastasis across various cancer types [3] [1] [4].

Chemical Properties and Formulation

Chemical Characteristics of Delphinidin

Delphinidin (2-(3,4,5-trihydroxyphenyl) chromenylium-3,5,7-triol) is an anthocyanidin aglycone characterized by a flavylium cation structure consisting of two benzoyl rings (A and B) separated by a heterocyclic ring (C). The compound is distinguished by hydroxyl substitutes at both R1 and R2 positions on the B ring, which contribute to its potent antioxidant activity and biological effects [2] [5]. Delphinidin chloride is a stable salt form commonly used in experimental studies, with improved solubility in aqueous solutions compared to the base compound.

Key chemical properties:

- Molecular formula: C~15~H~11~ClO~7~

- Molecular weight: 338.70 g/mol

- Appearance: Dark red to purple crystalline powder

- Solubility: Soluble in methanol, DMSO, and aqueous buffers at acidic pH

- Storage: Stable at -20°C protected from light and moisture

Bioavailability and Pharmacokinetics